Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate
Description
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate (CAS 898289-52-6) is a fluorinated benzoate ester with the molecular formula C₁₈H₁₁F₈NO₃ and a molecular weight of 441.277 g/mol . Its structure features a pentafluorophenyl (C₆F₅) ester group, a morpholino (C₄H₈NO) substituent at the 2-position, and a trifluoromethyl (CF₃) group at the 5-position of the benzoate ring. Key properties include a melting point of 91–93°C and a purity of 97% (commercially available from Thermo Scientific™) . The compound is utilized in organic synthesis, particularly in reactions requiring electron-deficient aryl esters, such as peptide coupling or polymer chemistry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNRYELFJREPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640286 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-52-6 | |
| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2-Morpholino-5-(Trifluoromethyl)Benzoic Acid
The synthesis of pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate begins with the preparation of the carboxylic acid precursor, 2-morpholino-5-(trifluoromethyl)benzoic acid. This intermediate is synthesized via Friedel-Crafts acylation followed by nucleophilic substitution:
- Friedel-Crafts Acylation :
Toluene derivatives substituted with trifluoromethyl groups undergo acylation using acetyl chloride in the presence of aluminum trichloride (AlCl₃) to introduce a ketone group at the para position. - Nucleophilic Substitution :
The ketone intermediate reacts with morpholine under acidic conditions to replace the acetyl group with a morpholino moiety. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in aqueous sulfuric acid.
Esterification with Pentafluorophenol
The final step involves esterification of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol. This reaction employs coupling agents to activate the carboxylic acid for nucleophilic attack:
Reaction Conditions :
- Coupling Agents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC) are used to generate an active ester intermediate.
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.
- Temperature : Reactions typically proceed at 0–25°C under inert atmosphere (N₂ or Ar).
Mechanism :
- DCC activates the carboxylic acid to form an O-acylisourea intermediate.
- DMAP facilitates nucleophilic attack by pentafluorophenol, yielding the ester and dicyclohexylurea as a byproduct.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0–25 | 78 | 95 |
| Tetrahydrofuran | 25–40 | 85 | 97 |
| Acetonitrile | 25 | 65 | 90 |
Polar aprotic solvents like THF enhance reagent solubility and reaction rates, while lower temperatures minimize side reactions such as hydrolysis.
Catalyst Screening
DMAP is preferred over alternatives due to its superior nucleophilicity and stability:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMAP | 4 | 85 |
| Pyridine | 12 | 60 |
| Triethylamine | 8 | 72 |
Industrial-Scale Production
Batch Process Design
Industrial synthesis scales the laboratory protocol with modifications for safety and efficiency:
Quality Control
Final product quality is verified using:
- High-Performance Liquid Chromatography (HPLC) : Purity ≥97%.
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms substitution patterns (δ = -63 ppm for CF₃, -152 ppm for Ar-F).
Characterization and Analytical Data
Spectral Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁F₈NO₃ |
| Molecular Weight | 441.3 g/mol |
| Melting Point | 112–114°C |
| Solubility in DCM | 250 mg/mL |
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.
Major Products Formed
Nucleophilic Substitution: The major products would be the substituted derivatives of the original compound.
Hydrolysis: The primary products are 2-morpholino-5-(trifluoromethyl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: The products would vary depending on the specific reaction and conditions used.
Scientific Research Applications
Synthetic Routes
The synthesis of pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate typically involves:
- Esterification : The reaction of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol.
- Reagents : Commonly used reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Conditions : The reaction is usually conducted under an inert atmosphere (nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran (THF) to ensure high yield and purity .
Scientific Research Applications
This compound has several notable applications across different domains:
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in forming ester bonds and as a precursor for more complex molecules. Its high electrophilicity makes it an effective agent for nucleophilic substitution reactions.
Medicinal Chemistry
Research indicates that this compound exhibits biological activity relevant to medicinal chemistry. Its fluorinated structure enhances metabolic stability and bioactivity compared to non-fluorinated analogs. Preliminary studies suggest potential applications in targeting specific biological pathways, although further investigations are necessary to elucidate its pharmacological effects .
Biological Studies
This compound can be utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways. Interaction studies have indicated that the compound may bind with specific enzymes or receptors, influencing various biological processes .
Industrial Applications
In the industrial sector, this compound can be employed in the production of specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for developing high-performance materials .
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl group contributes to the compound’s lipophilicity, influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with analogous pentafluorophenyl esters and derivatives, focusing on structural features, physical properties, and applications. Data are derived from commercial catalogs, synthesis studies, and physicochemical analyses .
Structural and Physical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate (898289-52-6) | C₁₈H₁₁F₈NO₃ | 441.277 | 91–93 | Morpholino, CF₃, C₆F₅ ester |
| Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (941716-88-7) | C₁₄H₈F₅NO₃S | ~377.28* | 105.5–106 | Morpholino, thiazole, C₆F₅ ester |
| Pentafluorophenyl nicotinate (848347-44-4) | C₁₂H₅F₅NO₂ | ~281.17* | 65.5–67 | Pyridine, C₆F₅ ester |
| Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate (898288-91-0) | C₁₇H₇F₅NO₃ | ~379.24* | 141–143 | Oxazole, C₆F₅ ester |
| 2-Morpholino-5-(trifluoromethyl)benzylamine (892502-14-6) | C₁₂H₁₅F₃N₂O | 260.26 | 31 | Morpholino, CF₃, benzylamine |
*Molecular weights estimated from formulas.
Key Observations:
Melting Points : The benzoate derivative (91–93°C) has a moderate melting point compared to analogs. Thiazole and oxazole derivatives exhibit higher melting points (105–143°C ), likely due to increased rigidity from aromatic heterocycles . The benzylamine analog (31°C) is liquid at room temperature, highlighting the impact of functional groups (ester vs. amine) on physical state .
Molecular Weight: The main compound’s higher molecular weight (441.27 g/mol) reflects its additional fluorine atoms and morpholino group compared to simpler esters like the nicotinate (~281 g/mol) .
Fluorine Content : All compounds contain fluorine, but the trifluoromethyl and pentafluorophenyl groups enhance electron-withdrawing effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Biological Activity
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a synthetic compound characterized by a complex structure that includes a pentafluorophenyl group, a morpholino moiety, and a trifluoromethyl group attached to a benzoate backbone. Its molecular formula is , with a molecular weight of approximately 441.277 g/mol. The high fluorine content in this compound contributes to its unique chemical properties, which may have significant implications in medicinal chemistry and materials science.
Research indicates that this compound exhibits notable biological activity, particularly in targeting specific biological pathways. The compound's fluorinated structure has been associated with enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biological pathways, although detailed pharmacological investigations are still ongoing.
Cytotoxicity Studies
In vitro studies have demonstrated moderate cytotoxic activity against human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism underlying this cytotoxicity appears to involve the inhibition of tubulin polymerization, leading to disrupted cellular processes essential for cancer cell survival .
Interaction with Biological Targets
The binding affinity of this compound with biological targets has been explored through various interaction studies. These studies suggest that the compound may influence signaling pathways critical for cell proliferation and survival.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other fluorinated compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | High fluorine content; potential pharmaceutical applications | |
| Trifluoroacetophenone | Less complex structure; used in organic synthesis | |
| Perfluoroalkyl benzoates | Varied | Generally higher stability but lower reactivity compared to pentafluorophenyl derivatives |
This comparison highlights the unique characteristics of this compound, particularly its combination of multiple functional groups and high fluorine content, making it an attractive candidate for specialized applications in drug development.
Research Findings and Case Studies
Several studies have investigated the biological properties of this compound:
- Cytotoxic Activity : A study demonstrated that this compound exhibited significant cytotoxic effects on A549 and HeLa cells, suggesting its potential as an anticancer agent due to its ability to inhibit tubulin polymerization .
- Fluorescent Properties : Research into its optical properties indicated that the compound displays intraligand fluorescence, which could be beneficial for imaging applications in biological systems .
- Pharmacological Potential : Ongoing research aims to elucidate the pharmacological effects and therapeutic applications of this compound, focusing on its interactions with specific biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via acylation reactions using activated esters. A validated approach involves reacting 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenyl trifluoroacetate or pentafluorobenzoyl chloride under basic conditions (e.g., DMAP catalysis in anhydrous DCM). Temperature control (0–25°C) and exclusion of moisture are critical to avoid hydrolysis of the electron-deficient pentafluorophenyl ester .
- Key Parameters :
| Reaction Step | Conditions | Yield Optimization |
|---|---|---|
| Acylation | DCM, 0–25°C, 12–24h | Use excess acylating agent (1.2–1.5 eq) |
| Purification | Flash chromatography (hexane/EtOAc) | Gradient elution for fluorinated byproduct separation |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 19F NMR : Critical for identifying trifluoromethyl (-CF₃) and pentafluorophenyl groups. Chemical shifts typically appear at δ -63 to -65 ppm (CF₃) and δ -140 to -160 ppm (C₆F₅) .
- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for structural elucidation. Fluorine atoms enhance crystal density, improving diffraction quality. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- High-Resolution Mass Spectrometry (HRMS) : ESI(+) or MALDI-TOF confirms molecular ion peaks (expected [M+H]+: ~508.1 Da).
Q. How do the morpholino and trifluoromethyl substituents influence the compound’s electronic properties?
- Methodological Answer : The morpholino group acts as an electron-donating moiety, enhancing solubility in polar aprotic solvents (e.g., DMF, THF). In contrast, the trifluoromethyl (-CF₃) and pentafluorophenyl groups are strongly electron-withdrawing, directing electrophilic substitution reactions to the benzoate ring’s para position. Computational studies (DFT) using Gaussian 16 can model charge distribution and frontier molecular orbitals to predict reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
